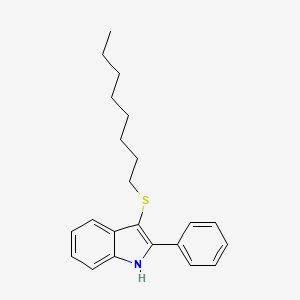
3-(Octylsulfanyl)-2-phenyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Octylsulfanyl)-2-phenyl-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of an octylsulfanyl group at the third position and a phenyl group at the second position of the indole ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octylsulfanyl)-2-phenyl-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Phenyl Group: The phenyl group can be introduced at the second position of the indole ring through a Friedel-Crafts acylation reaction, followed by reduction.
Attachment of the Octylsulfanyl Group: The octylsulfanyl group can be attached to the third position of the indole ring through a nucleophilic substitution reaction using an octylthiol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(Octylsulfanyl)-2-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives.
Substitution: Nitrated, halogenated, or sulfonated indole derivatives.
科学研究应用
3-(Octylsulfanyl)-2-phenyl-1H-indole has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(Octylsulfanyl)-2-phenyl-1H-indole depends on its interaction with molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, it may inhibit or activate specific enzymes, bind to receptors to trigger signaling pathways, or interfere with cellular processes such as DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
3-(Methylsulfanyl)-2-phenyl-1H-indole: Similar structure with a methylsulfanyl group instead of an octylsulfanyl group.
3-(Octylsulfanyl)-1H-indole: Lacks the phenyl group at the second position.
2-Phenyl-1H-indole: Lacks the octylsulfanyl group at the third position.
Uniqueness
3-(Octylsulfanyl)-2-phenyl-1H-indole is unique due to the presence of both the octylsulfanyl group and the phenyl group, which may confer distinct chemical and biological properties compared to its analogs. The long alkyl chain of the octylsulfanyl group can influence the compound’s solubility, reactivity, and interaction with biological targets.
属性
CAS 编号 |
62663-20-1 |
|---|---|
分子式 |
C22H27NS |
分子量 |
337.5 g/mol |
IUPAC 名称 |
3-octylsulfanyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C22H27NS/c1-2-3-4-5-6-12-17-24-22-19-15-10-11-16-20(19)23-21(22)18-13-8-7-9-14-18/h7-11,13-16,23H,2-6,12,17H2,1H3 |
InChI 键 |
XTCAEOVYLWMFFL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



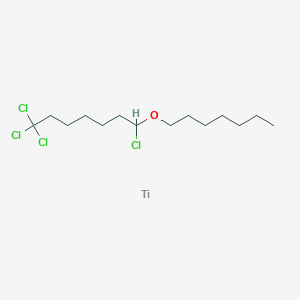
![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)

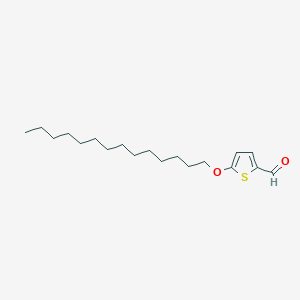
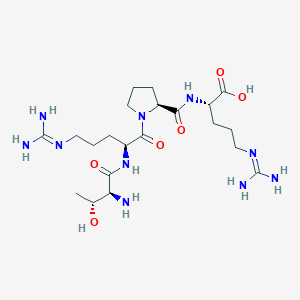
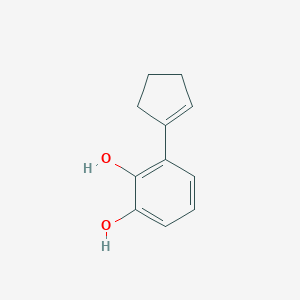
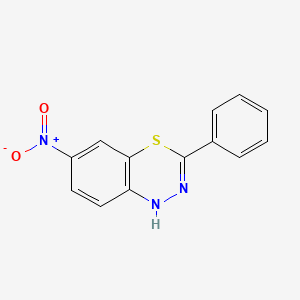
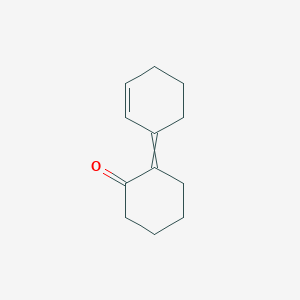
![2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol](/img/structure/B14512963.png)
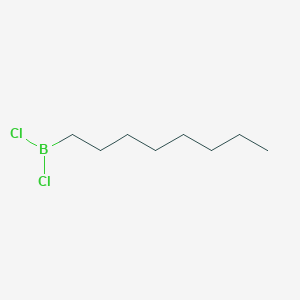
![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)
